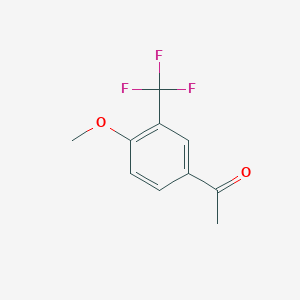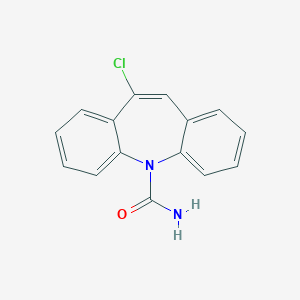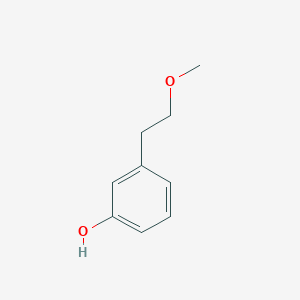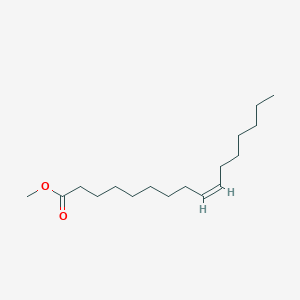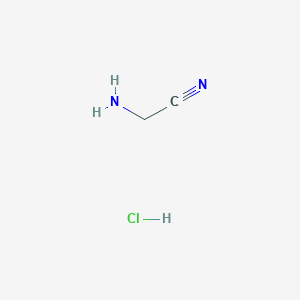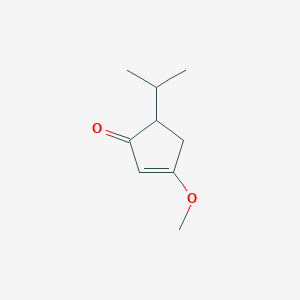
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one, also known as Moxifloxacin, is a synthetic antibiotic drug that is used to treat various bacterial infections. It belongs to the fluoroquinolone class of antibiotics and is effective against a wide range of gram-positive and gram-negative bacteria.
Wirkmechanismus
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. By inhibiting these enzymes, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one prevents the bacteria from replicating and causes them to die.
Biochemische Und Physiologische Effekte
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can cause side effects, including nausea, diarrhea, and headache. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been associated with an increased risk of tendonitis and tendon rupture, particularly in older patients and those who are taking corticosteroids.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a useful tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Its broad-spectrum activity and effectiveness against resistant bacteria make it a valuable addition to the researcher's toolkit. However, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is not without limitations. Its use can lead to the development of antibiotic resistance, and it may not be effective against all types of bacteria.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one. These include:
1. Development of new antibiotics: 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. Further research could help to identify new compounds that are even more effective.
2. Mechanisms of antibiotic resistance: Studying the mechanisms of antibiotic resistance can help researchers to develop new strategies for combating bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be a useful tool in these studies.
3. Combination therapies: Combining different antibiotics can be an effective way to treat bacterial infections. Further research could explore the use of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one in combination with other antibiotics to improve treatment outcomes.
4. Drug delivery: Developing new methods for delivering antibiotics to infected tissues could improve treatment outcomes and reduce the risk of side effects. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one could be used as a model compound for developing new drug delivery systems.
Conclusion:
In conclusion, 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one is a synthetic antibiotic drug that has been extensively studied for its antibacterial properties. It is effective against a wide range of bacteria and has been used to treat various bacterial infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one works by inhibiting the activity of bacterial topoisomerases, which are enzymes that are essential for DNA replication and repair in bacteria. While 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has limitations, it is a valuable tool for researchers studying bacterial infections and the mechanisms of antibiotic resistance. Future research could help to identify new compounds, develop new treatment strategies, and improve drug delivery methods.
Synthesemethoden
The synthesis of 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with methoxyamine hydrochloride in the presence of a base to form the oxime derivative. The oxime is then reduced using sodium borohydride to yield 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has been extensively studied for its antibacterial properties and has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. It has been used to treat various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. 3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one has also been studied for its potential use in the treatment of tuberculosis.
Eigenschaften
CAS-Nummer |
146694-10-2 |
|---|---|
Produktname |
3-Methoxy-5-propan-2-ylcyclopent-2-en-1-one |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methoxy-5-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-4-7(11-3)5-9(8)10/h5-6,8H,4H2,1-3H3 |
InChI-Schlüssel |
ZXNHJQOFXVIYCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=CC1=O)OC |
Kanonische SMILES |
CC(C)C1CC(=CC1=O)OC |
Synonyme |
2-Cyclopenten-1-one,3-methoxy-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




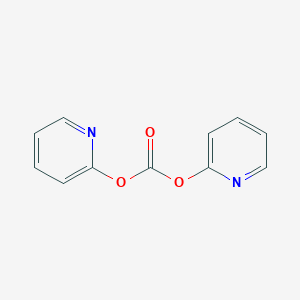
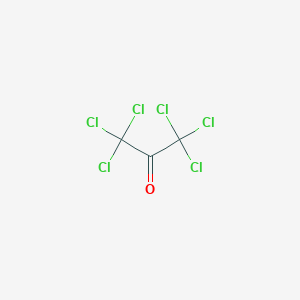
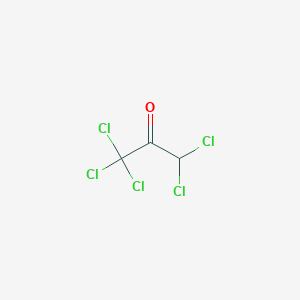
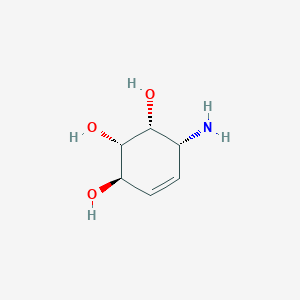
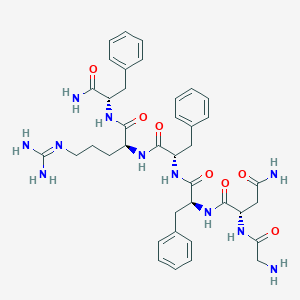
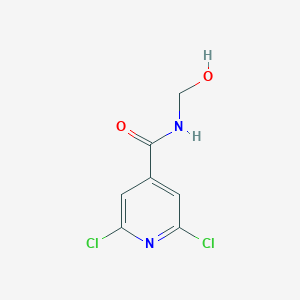
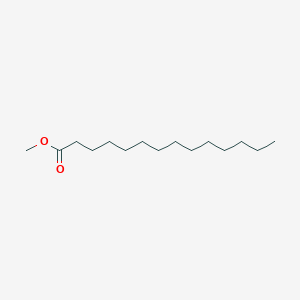
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
